molecular formula C13H16N6OS B11112642 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide

Cat. No.: B11112642
M. Wt: 304.37 g/mol
InChI Key: BHVIKNAYHRVACS-OVCLIPMQSA-N
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Description

2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide is a complex organic compound known for its diverse applications in scientific research This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the synthesis of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Amination: The thiadiazole ring is then aminated to introduce the amino group at the 5-position.

    Condensation Reaction: The final step involves the condensation of the aminothiadiazole with 4-(dimethylamino)benzaldehyde in the presence of acetic acid to form the desired hydrazide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazide groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imine bond, converting it into an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest.

Industry

Industrially, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(5-Amino-1,3,4-thiadiazol-2-YL)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide apart is its combination of the thiadiazole ring with the dimethylamino and hydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N6OS

Molecular Weight

304.37 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C13H16N6OS/c1-19(2)10-5-3-9(4-6-10)8-15-16-11(20)7-12-17-18-13(14)21-12/h3-6,8H,7H2,1-2H3,(H2,14,18)(H,16,20)/b15-8+

InChI Key

BHVIKNAYHRVACS-OVCLIPMQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N

Origin of Product

United States

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